molecular formula C12H11ClN2O3S B13374498 2-chloro-N-[2-(hydroxymethyl)phenyl]-3-pyridinesulfonamide

2-chloro-N-[2-(hydroxymethyl)phenyl]-3-pyridinesulfonamide

Katalognummer: B13374498
Molekulargewicht: 298.75 g/mol
InChI-Schlüssel: UOEVZBMMMWLXTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[2-(hydroxymethyl)phenyl]-3-pyridinesulfonamide is a chemical compound with a complex structure that includes a pyridine ring, a sulfonamide group, and a chlorinated phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(hydroxymethyl)phenyl]-3-pyridinesulfonamide typically involves multiple steps. One common method includes the chlorination of a phenyl group followed by the introduction of a sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-[2-(hydroxymethyl)phenyl]-3-pyridinesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the pyridine ring or the phenyl group.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-[2-(hydroxymethyl)phenyl]-3-pyridinesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-chloro-N-[2-(hydroxymethyl)phenyl]-3-pyridinesulfonamide involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-chloro-N-[2-(hydroxymethyl)phenyl]-3-pyridinesulfonamide include other sulfonamides and chlorinated aromatic compounds. Examples include:

  • 2-chloro-N-phenylacetamide
  • 2-chloro-N-(hydroxymethyl)acetamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C12H11ClN2O3S

Molekulargewicht

298.75 g/mol

IUPAC-Name

2-chloro-N-[2-(hydroxymethyl)phenyl]pyridine-3-sulfonamide

InChI

InChI=1S/C12H11ClN2O3S/c13-12-11(6-3-7-14-12)19(17,18)15-10-5-2-1-4-9(10)8-16/h1-7,15-16H,8H2

InChI-Schlüssel

UOEVZBMMMWLXTA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CO)NS(=O)(=O)C2=C(N=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.